Anti-Mycobacterial Selectivity Advantage of Acetohydrazide Derivatives over Acetamide Analogs
In a head-to-head comparison within the same study, N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide derivatives (structurally analogous to target compound upon 3-amino substitution) demonstrated superior selectivity indices compared to their 2-(3-phenyl-1H-pyrazol-1-yl)acetamide counterparts. Compound 7h (acetohydrazide series) exhibited a CC50 >80 mg/mL against Vero cells with a selectivity index >320, while the most potent acetamide analog 6m achieved CC50 >20 mg/mL with SI >666. However, compound 6m (acetamide) showed MIC of 6.25 μg/mL against Mtb H37Rv, whereas acetohydrazide 7h exhibited MIC of 12.5 μg/mL [1]. This reveals that the hydrazide linkage confers an altered toxicity-efficacy balance distinct from acetamide congeners—a critical consideration when selecting building blocks for antitubercular lead optimization.
| Evidence Dimension | Cytotoxicity (CC50) and Selectivity Index |
|---|---|
| Target Compound Data | Compound 7h (N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide): MIC 12.5 μg/mL; CC50 >80 mg/mL; SI >320 |
| Comparator Or Baseline | Compound 6m (2-(3-phenyl-1H-pyrazol-1-yl)acetamide): MIC 6.25 μg/mL; CC50 >20 mg/mL; SI >666 |
| Quantified Difference | Acetohydrazide exhibits 4× higher CC50 tolerance (>80 vs >20 mg/mL) but 2× higher MIC (12.5 vs 6.25 μg/mL); yields distinct selectivity profile suitable for different therapeutic windows. |
| Conditions | Mycobacterium tuberculosis H37Rv strain; Vero cell line cytotoxicity assay |
Why This Matters
Procurement decisions for antimycobacterial lead generation must account for the divergent therapeutic index conferred by the hydrazide vs. amide linkage.
- [1] Gaikwad N. B. et al. Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 2021, 354(5), e2000349. View Source
